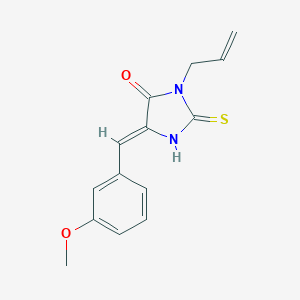
3-Allyl-5-(3-methoxybenzylidene)-2-thioxo-4-imidazolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Allyl-5-(3-methoxybenzylidene)-2-thioxo-4-imidazolidinone, also known as S-1, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
3-Allyl-5-(3-methoxybenzylidene)-2-thioxo-4-imidazolidinone exerts its biological effects by inhibiting the activity of various enzymes and proteins, including DNA topoisomerase, protein kinase C, and cyclooxygenase-2. It also induces apoptosis (programmed cell death) in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects
3-Allyl-5-(3-methoxybenzylidene)-2-thioxo-4-imidazolidinone has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells, reduce inflammation, and modulate the immune system. 3-Allyl-5-(3-methoxybenzylidene)-2-thioxo-4-imidazolidinone has also been shown to improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-Allyl-5-(3-methoxybenzylidene)-2-thioxo-4-imidazolidinone is its broad spectrum of biological activity, which makes it a promising candidate for the development of novel therapeutics. However, its complex synthesis method and low solubility in water can make it challenging to work with in lab experiments.
Orientations Futures
There are several potential future directions for the study of 3-Allyl-5-(3-methoxybenzylidene)-2-thioxo-4-imidazolidinone. One area of interest is the development of 3-Allyl-5-(3-methoxybenzylidene)-2-thioxo-4-imidazolidinone-based therapeutics for the treatment of cancer and neurodegenerative diseases. Another area of interest is the optimization of the synthesis method to improve the yield and purity of the final product. Additionally, further studies are needed to fully understand the mechanism of action of 3-Allyl-5-(3-methoxybenzylidene)-2-thioxo-4-imidazolidinone and its potential side effects.
Méthodes De Synthèse
3-Allyl-5-(3-methoxybenzylidene)-2-thioxo-4-imidazolidinone is synthesized by the reaction of 3-methoxybenzaldehyde with thiosemicarbazide, followed by the reaction of the resulting product with allyl bromide. The final product is obtained through a cyclization reaction using sodium hydroxide.
Applications De Recherche Scientifique
3-Allyl-5-(3-methoxybenzylidene)-2-thioxo-4-imidazolidinone has been extensively studied for its potential applications in various fields of science. It has been found to exhibit anticancer, antiviral, and antimicrobial properties. 3-Allyl-5-(3-methoxybenzylidene)-2-thioxo-4-imidazolidinone has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
Nom du produit |
3-Allyl-5-(3-methoxybenzylidene)-2-thioxo-4-imidazolidinone |
|---|---|
Formule moléculaire |
C14H14N2O2S |
Poids moléculaire |
274.34 g/mol |
Nom IUPAC |
(5Z)-5-[(3-methoxyphenyl)methylidene]-3-prop-2-enyl-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C14H14N2O2S/c1-3-7-16-13(17)12(15-14(16)19)9-10-5-4-6-11(8-10)18-2/h3-6,8-9H,1,7H2,2H3,(H,15,19)/b12-9- |
Clé InChI |
YZBMEAFNXDVNMO-XFXZXTDPSA-N |
SMILES isomérique |
COC1=CC=CC(=C1)/C=C\2/C(=O)N(C(=S)N2)CC=C |
SMILES |
COC1=CC=CC(=C1)C=C2C(=O)N(C(=S)N2)CC=C |
SMILES canonique |
COC1=CC=CC(=C1)C=C2C(=O)N(C(=S)N2)CC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![S~1~,S~2~-bis[2-(methylanilino)-2-oxoethyl] ethanedithioate](/img/structure/B303347.png)




![Pyridinium, 4-[2-[4-(dimethylamino)phenyl]ethenyl]-1-hexadecyl-](/img/structure/B303355.png)




![N-(2-iodo-4,5-dimethoxybenzyl)-N-[(4-iodo-1,2,5-trimethyl-1H-pyrrol-3-yl)methyl]amine](/img/structure/B303360.png)
![1-Hydroxy-3-isopropoxy-2-methyl-spiro(benzo[b]cylobutane-5,2'-[1,3]dioxolane)-6-one](/img/structure/B303363.png)
